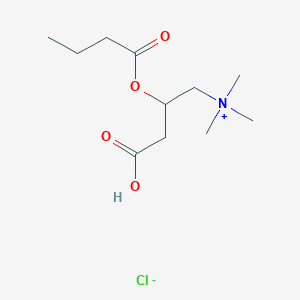
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the field of organic light-emitting diodes (OLEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate typically involves the coordination of iridium with the ligands 2-(2,4-difluorobenzene-6-id-1-yl)pyridine and 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine . The reaction is carried out under inert conditions, often using nitrogen or argon gas to prevent oxidation. The reaction mixture is heated to facilitate the coordination process, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in kilogram quantities and is supplied as a powder .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Reduction: Reduction reactions can alter the oxidation state of iridium, affecting the compound’s electronic structure.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium(IV) complexes, while reduction can yield iridium(I) complexes .
Applications De Recherche Scientifique
2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate: has several scientific research applications:
Mécanisme D'action
The mechanism by which 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate exerts its effects involves the absorption of light, leading to an excited electronic state. This excited state can undergo various processes, including energy transfer, electron transfer, and emission of light. The molecular targets and pathways involved depend on the specific application, such as energy transfer in OLEDs or generation of reactive oxygen species in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-phenylpyridinato-C2,N)iridium(III): Another iridium complex used in OLEDs with similar photophysical properties.
Bis(2-phenylpyridinato-C2,N)iridium(III) acetylacetonate: Used in similar applications but with different ligand structures.
Iridium(III) bis(4,6-difluorophenylpyridinato-C2,N) picolinate: Known for its high efficiency in OLEDs.
Uniqueness
The uniqueness of 2-(2,4-difluorobenzene-6-id-1-yl)pyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate lies in its specific ligand structure, which imparts distinct photophysical properties, making it highly efficient in light-emitting applications. Its ability to undergo various chemical reactions also makes it versatile for different scientific and industrial uses .
Propriétés
Formule moléculaire |
C32H18F12IrN4P |
|---|---|
Poids moléculaire |
909.7 g/mol |
Nom IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H6F2N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-6H;;/q2*-1;;-1;+3 |
Clé InChI |
KLPWRTALHUHYOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


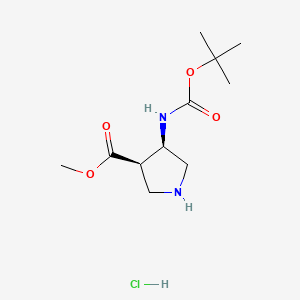
![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)

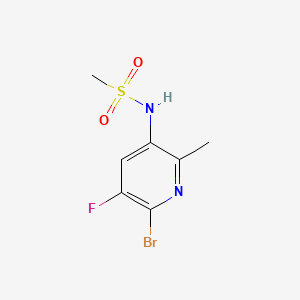

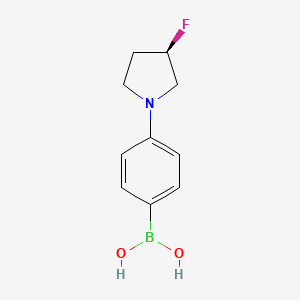
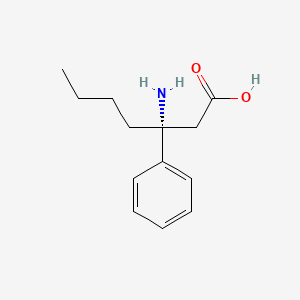

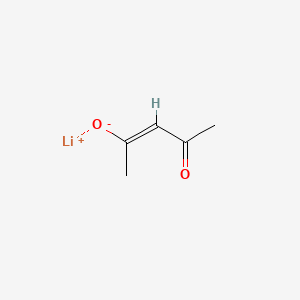
![4-[(Methoxycarbonyl)oxy]butan-1-ol](/img/structure/B13900829.png)
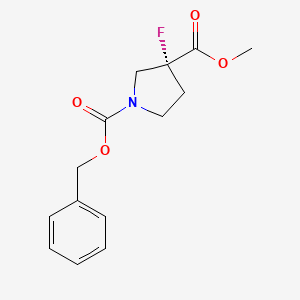
![1-[5-Bromo-2-(tert-butylsulfanyl)phenyl]ethan-1-one](/img/structure/B13900837.png)

